Rispenzepine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

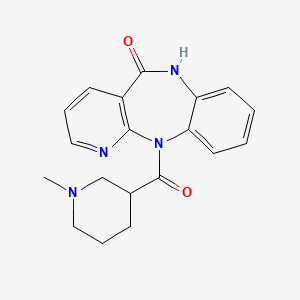

11-(1-methylpiperidine-3-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-22-11-5-6-13(12-22)19(25)23-16-9-3-2-8-15(16)21-18(24)14-7-4-10-20-17(14)23/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLNSPKKMWHFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869271 | |

| Record name | 11-(1-Methylpiperidine-3-carbonyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96449-05-7 | |

| Record name | Rispenzepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096449057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RISPENZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W99LLM73R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Risperidone on Dopamine D2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Risperidone is a second-generation (atypical) antipsychotic agent whose therapeutic efficacy is primarily mediated through its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] This guide provides a detailed examination of the molecular interactions, downstream signaling consequences, and quantitative pharmacology of risperidone at the dopamine D2 receptor. It includes summaries of binding affinity and in vivo receptor occupancy data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows. The contribution of its major active metabolite, 9-hydroxyrisperidone, is also considered.

Core Mechanism: Potent Dopamine D2 Receptor Antagonism

The principal mechanism of action for risperidone's antipsychotic effect involves the blockade of dopamine D2 receptors in the central nervous system, particularly within the mesolimbic pathway.[1][3] An overactivity of this pathway is hypothesized to be a key contributor to the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][3] Risperidone acts as a high-affinity antagonist at these receptors, meaning it binds to the receptor but does not activate it, thereby preventing the endogenous neurotransmitter, dopamine, from binding and eliciting a downstream signal.[1]

Unlike some first-generation (typical) antipsychotics, risperidone is characterized by a relatively fast dissociation rate from the D2 receptor.[2][4] This "fast-off" property is thought to allow for a more transient blockade, permitting normal dopamine neurotransmission to resume between doses, which may contribute to its lower incidence of extrapyramidal symptoms (EPS) at therapeutic doses compared to older agents.[2][5]

Quantitative Pharmacology

The interaction of risperidone and its active metabolite with the D2 receptor has been extensively quantified through in vitro binding assays and in vivo imaging studies.

The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in an in vitro assay. A lower Ki value indicates a higher binding affinity. Risperidone demonstrates high affinity for the D2 receptor, alongside a very high affinity for the serotonin 5-HT2A receptor, a hallmark of atypical antipsychotics.[3][4]

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Risperidone and its Metabolite

| Compound | Dopamine D2 | Serotonin 5-HT2A | α1-Adrenergic | Histamine H1 |

|---|---|---|---|---|

| Risperidone | 1.4 - 3.3[4][6][7] | 0.16 - 0.2[3][4] | 0.8[4] | 2.23 - 20[3][4] |

| 9-Hydroxyrisperidone | ~3.0 (similar to Risperidone)[8] | ~0.3 (similar to Risperidone)[8] | ~1.3 | ~10.0 (5-fold lower affinity than Risperidone)[8] |

Note: Ki values can vary between studies based on experimental conditions and tissue/cell line used.

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies using radioligands like [11C]raclopride have been crucial in determining the level of D2 receptor occupancy in living human subjects at clinical doses.[9][10][11] A therapeutic window for antipsychotic efficacy is generally considered to be between 65% and 80% D2 receptor occupancy.[12] Occupancy above this threshold is strongly associated with an increased risk of EPS.[10][12]

Table 2: In Vivo Striatal Dopamine D2 Receptor Occupancy of Risperidone

| Formulation | Dose | Plasma Concentration (Risperidone + 9-OH-Risperidone) | D2 Occupancy (%) | ED50 | Reference |

|---|---|---|---|---|---|

| Oral | 1 mg | - | ~50% | - | [11] |

| Oral | 2 mg | - | 66% | - | [10] |

| Oral | 4 mg | - | 73% | - | [10] |

| Oral | 6 mg | - | 79% | 1.03 mg (dose) | [9][10] |

| Long-Acting Injectable | 25 mg (post-injection) | - | 71.0% | 11.06 ng/mL (concentration) | [12][13] |

| Long-Acting Injectable | 25 mg (pre-injection) | - | 54.0% | 11.06 ng/mL (concentration) | [12][13] |

| Long-Acting Injectable | 50 mg (post-injection) | - | 74.4% | 11.06 ng/mL (concentration) | [12][13] |

| Long-Acting Injectable | 75 mg (post-injection) | - | 81.5% | 11.06 ng/mL (concentration) |[12][13] |

ED50 is the dose or plasma concentration required to achieve 50% receptor occupancy.

Downstream Signaling Pathways

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two major pathways: the canonical G-protein pathway and the β-arrestin pathway. Risperidone acts as an antagonist in both.

The D2 receptor couples to inhibitory G-proteins of the Gi/o family.[14] When activated by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[15][16] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA). By blocking dopamine from binding to the D2 receptor, risperidone prevents this signaling cascade, thus antagonizing dopamine's functional effects.

Caption: Risperidone blocks dopamine-induced D2 receptor G-protein signaling.

Following agonist activation, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[17] β-arrestin recruitment to the D2 receptor serves two main functions: it desensitizes the G-protein signal by sterically hindering G-protein coupling and promotes receptor internalization, and it can also initiate a separate wave of G-protein-independent signaling. Studies using techniques like Bioluminescence Resonance Energy Transfer (BRET) have shown that a wide range of antipsychotics, including risperidone, are potent antagonists of dopamine-induced β-arrestin recruitment to the D2 receptor.[18][19][20]

Caption: Risperidone antagonizes the β-arrestin recruitment pathway at the D2 receptor.

Key Experimental Protocols

The quantitative data and mechanistic understanding of risperidone's action are derived from specific, reproducible experimental methodologies.

This assay is used to determine the binding affinity (Ki) of risperidone for the D2 receptor. It operates on the principle of competition between the unlabeled drug (risperidone) and a radiolabeled ligand for a finite number of receptors.

-

Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing human dopamine D2 receptors or from animal brain tissue rich in D2 receptors (e.g., porcine striatum).[15][21]

-

Incubation: A fixed concentration of a high-affinity D2 radioligand (e.g., [3H]spiperone) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled risperidone.

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Analysis: The concentration of risperidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Caption: Workflow for a competitive radioligand binding assay to determine Ki.

PET imaging allows for the non-invasive quantification of receptor occupancy in the living brain.[22][23]

-

Subject Preparation: A healthy volunteer or patient participant is recruited. A baseline scan without the drug is often performed first.[9]

-

Drug Administration: The subject is administered a single oral dose of risperidone. Blood samples are drawn periodically to measure plasma concentrations of risperidone and its active metabolite.[9][13]

-

Radioligand Injection: At a time point corresponding to expected peak plasma concentration, a D2 receptor radioligand (e.g., [11C]raclopride) is injected intravenously.[9][11]

-

PET Scan: The subject's head is placed in the PET scanner, and dynamic images are acquired over 60-90 minutes to track the distribution and binding of the radioligand in the brain.

-

Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed images, typically the striatum (high D2 receptor density) and the cerebellum (negligible D2 receptor density, used as a reference region).[24]

-

Occupancy Calculation: The binding potential (BP_ND) of the radioligand is calculated in the striatum for both the baseline and drug-treated conditions. The receptor occupancy is then calculated as the percentage reduction in binding potential after drug administration compared to baseline.

Caption: Workflow for an in vivo D2 receptor occupancy study using PET.

This cell-based assay directly measures the recruitment of β-arrestin to the D2 receptor upon agonist stimulation and its blockade by an antagonist.[25]

-

Cell Line: A stable cell line (e.g., HEK293) is engineered to co-express two fusion proteins: the D2 receptor fused to a Renilla luciferase (Rluc) energy donor, and β-arrestin-2 fused to a yellow fluorescent protein (YFP) energy acceptor.[18]

-

Assay Preparation: Cells are plated in a microplate format. The Rluc substrate (e.g., coelenterazine h) is added.

-

Compound Addition: Cells are treated with either a vehicle, a D2 agonist (e.g., quinpirole) to stimulate recruitment, or the agonist in the presence of varying concentrations of risperidone.

-

Signal Detection: The plate is read in an instrument capable of simultaneously detecting the light emitted by both Rluc (donor) and YFP (acceptor).

-

Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). Agonist stimulation brings the donor and acceptor into close proximity (<10 nm), increasing the BRET ratio. Risperidone, as an antagonist, will inhibit this agonist-induced increase in a concentration-dependent manner, allowing for the determination of its antagonist potency (IC50 or KB).[18]

References

- 1. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. psychiatrist.com [psychiatrist.com]

- 7. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. academic.oup.com [academic.oup.com]

- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 16. innoprot.com [innoprot.com]

- 17. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A method to estimate in vivo D2 receptor occupancy by antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A method to estimate in vivo D2 receptor occupancy by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Risperidone and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone is a second-generation (atypical) antipsychotic agent widely utilized in the management of schizophrenia, bipolar disorder, and other psychiatric conditions. Its therapeutic efficacy is intrinsically linked to its complex pharmacodynamic profile, characterized by interactions with a broad spectrum of neurotransmitter receptors. Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 9-hydroxyrisperidone (also known as paliperidone)[1][2]. This metabolite is not only active but shares a pharmacological profile similar to the parent compound, contributing significantly to the overall clinical effect[1][2]. This technical guide provides an in-depth exploration of the pharmacodynamics of risperidone and 9-hydroxyrisperidone, focusing on their mechanism of action, receptor binding affinities, and the downstream signaling cascades they modulate.

Mechanism of Action

The therapeutic activity of risperidone and 9-hydroxyrisperidone is primarily mediated through a combination of potent antagonism at serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[3][4][5] Unlike first-generation antipsychotics, which predominantly exhibit high-affinity D2 receptor blockade, risperidone displays a higher affinity for 5-HT2A receptors relative to D2 receptors.[3][6] This "serotonin-dopamine antagonism" is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a reduced propensity to cause extrapyramidal side effects (EPS) at therapeutic doses.[4]

The antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms such as hallucinations and delusions.[4] Simultaneously, 5-HT2A antagonism can modulate dopamine release in other brain regions, including the nigrostriatal and mesocortical pathways, which may alleviate motor side effects and improve cognitive and affective symptoms. In addition to its primary targets, risperidone and its metabolite interact with several other receptors, including adrenergic (α1 and α2) and histaminergic (H1) receptors, which contributes to its broader pharmacological profile and some of its side effects, such as orthostatic hypotension and sedation.[3][5]

Receptor Binding Profile

The affinity of a drug for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. The following tables summarize the in vitro receptor binding affinities of risperidone and its active metabolite, 9-hydroxyrisperidone, for various human and rat neurotransmitter receptors, as determined by radioligand binding assays.

Table 1: Dopamine Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | Risperidone | 9-Hydroxyrisperidone | Reference |

| Dopamine D2 | 3.13 | 4.0 | [3][7] |

| Dopamine D3 | 7.4 | 8.6 | [8] |

| Dopamine D4 | 5-9 | N/A | [4] |

| Dopamine D1 | 240 | 410 | [8] |

| Data derived from studies using cloned human or rat brain tissue receptors. |

Table 2: Serotonin Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | Risperidone | 9-Hydroxyrisperidone | Reference |

| Serotonin 5-HT2A | 0.16 | 0.25 | [3][8] |

| Serotonin 5-HT7 | 2.6 | 5.2 | [8] |

| Serotonin 5-HT2C | 5.0 | 12 | [8] |

| Serotonin 5-HT1A | 310 | 410 | [8] |

| Serotonin 5-HT1D | 180 | 250 | [8] |

| Data derived from studies using cloned human or rat brain tissue receptors. |

Table 3: Adrenergic and Histamine Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | Risperidone | 9-Hydroxyrisperidone | Reference |

| Adrenergic α1 | 0.8 | 1.1 | [3][8] |

| Histamine H1 | 2.23 | 4.4 | [3][8] |

| Adrenergic α2 | 7.54 | 12 | [3][8] |

| Data derived from studies using cloned human or rat brain tissue receptors. |

Signaling Pathways and Molecular Interactions

The binding of risperidone and 9-hydroxyrisperidone to their target receptors initiates a cascade of intracellular events that ultimately produce the observed physiological and therapeutic effects. As antagonists, they block the downstream signaling normally initiated by the endogenous ligands (dopamine and serotonin).

Metabolism of Risperidone

Risperidone is primarily converted to its active metabolite, 9-hydroxyrisperidone, by the CYP2D6 enzyme in the liver. This metabolic step is a crucial aspect of its overall pharmacodynamic profile.

Dopamine D2 Receptor Signaling Pathway (Antagonism)

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Endogenous dopamine binding typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Risperidone blocks these effects.

Serotonin 5-HT2A Receptor Signaling Pathway (Antagonism)

5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Serotonin binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). Risperidone blocks this pathway.

References

- 1. Predictors of Risperidone and 9-Hydroxyrisperidone Serum Concentration in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and ocaperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Risperidone

Abstract

Risperidone is a prominent second-generation (atypical) antipsychotic medication utilized in the management of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2][3] Its therapeutic efficacy is primarily attributed to its potent antagonist activity at serotonin 5-HT2A and dopamine D2 receptors.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure of risperidone, detailed synthesis methodologies, and an exploration of its primary signaling pathways. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and visual representations of complex processes.

Chemical Structure of Risperidone

Risperidone, chemically designated as 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, is a benzisoxazole derivative.[1][6][7][8] The molecule's architecture features a benzisoxazole moiety linked to a piperidine ring, which is in turn connected via an ethyl bridge to a tetrahydropyrido[1,2-a]pyrimidin-4-one group.[1][7] This unique structure underpins its pharmacological profile as an atypical antipsychotic.

Physicochemical Properties

A summary of the key physicochemical properties of risperidone is presented in the table below.

| Property | Value |

| IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[1][9] |

| Chemical Formula | C₂₃H₂₇FN₄O₂[1][7][10][11] |

| Molecular Weight | 410.49 g/mol [7][8][10][12] |

| CAS Number | 106266-06-2[1][7] |

| Appearance | White to slightly beige powder[8][12] |

| Melting Point | 170 °C[7] |

| Solubility | Practically insoluble in water, freely soluble in methylene chloride, soluble in methanol and 0.1 N HCl[8][12] |

| pKa | pKa1 = 8.24, pKa2 = 3.11[7] |

Synthesis of Risperidone

The most common and industrially applied synthesis of risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[13][14] This convergent synthesis strategy allows for the preparation of the two key heterocyclic intermediates separately, followed by their condensation in the final step.

General Synthesis Workflow

The overall synthetic process can be visualized as the preparation of two key intermediates followed by their condensation to form the final product, which is then purified.

Caption: General workflow for the synthesis of Risperidone.

Key Intermediates

-

Intermediate 1: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

-

Intermediate 2: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Detailed Experimental Protocol: Condensation and Purification

The following protocol outlines the final condensation step to produce risperidone and its subsequent purification.

-

Reaction Setup: In a suitable reaction vessel, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate 1), 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 2), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[14]

-

Solvent and Catalyst: Add a polar aprotic solvent, typically dimethylformamide (DMF) or acetonitrile, and a catalytic amount of potassium iodide (KI) to facilitate the reaction.[13][14]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 5 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][15]

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding water, which will precipitate the crude risperidone.[15]

-

Filtration: Filter the resulting solid and wash thoroughly with water until the pH of the filtrate is neutral to remove inorganic salts and residual solvent.[15]

-

Drying: Dry the crude product under vacuum at approximately 65 °C to obtain crude risperidone.[15]

-

Purification (Crystallization): Dissolve the crude risperidone in a suitable hot solvent, such as isopropanol, methanol, or a mixture of isopropanol and DMF.[14][15] Allow the solution to cool slowly to induce crystallization. Filter the purified crystals and dry them to yield pure risperidone.

Purification Logic

The purification of crude risperidone is a critical step to ensure the final product meets pharmaceutical standards, removing unreacted starting materials and side products.

Caption: Logical workflow for the purification of Risperidone.

Alternative Synthesis Route: Stille Reaction

An alternative synthesis method involves a Stille reaction. In this approach, 2-methyl-3-vinyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is synthesized as a key intermediate. This method is reported to be simple and provide a high yield, suitable for large-scale synthesis.[16][17]

Synthesis Data

| Parameter | Value | Reference |

| Purity (Post-purification) | > 99.8% | [14] |

| Overall Yield | ~60% | [14] |

| Reaction Temperature | 80-85 °C (Reflux) | [15] |

| Reaction Time | 5-16 hours | [13][15] |

Mechanism of Action and Signaling Pathways

Risperidone's antipsychotic activity is mediated through a combination of potent antagonism at serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[4][5][6] It is classified as an "atypical" antipsychotic due to its stronger affinity for 5-HT2A receptors compared to D2 receptors.[1][9][18] This dual action is thought to be responsible for its efficacy against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects at typical clinical doses compared to older, "typical" antipsychotics.[1][6]

Risperidone also exhibits antagonist activity at other receptors, including:

-

Alpha-1 (α₁) and Alpha-2 (α₂) adrenergic receptors: This action may contribute to orthostatic hypotension and some of its therapeutic effects.[1][7]

-

Histamine H₁ receptors: Antagonism at these receptors is associated with sedation and potential weight gain.[1][7]

Signaling Pathway Diagram

The diagram below illustrates the primary mechanism of action of risperidone, focusing on its antagonist effects on D2 and 5-HT2A receptors in a postsynaptic neuron.

Caption: Risperidone's antagonist action on D2 and 5-HT2A receptors.

Conclusion

Risperidone remains a cornerstone in the treatment of various psychotic disorders. Its well-defined chemical structure, characterized by the benzisoxazole and piperidine functional groups, dictates its unique pharmacological profile. The synthesis of risperidone is a robust and scalable process, primarily relying on the condensation of two key heterocyclic intermediates. Understanding the intricacies of its synthesis and the molecular basis of its interaction with key neurotransmitter receptors, particularly the dopamine D2 and serotonin 5-HT2A receptors, is crucial for the ongoing development of novel and improved antipsychotic agents. This guide provides a foundational technical overview for professionals engaged in the research and development of psychiatric medications.

References

- 1. Risperidone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Risperidone | 106266-06-2 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. RISPERIDONE - Ataman Kimya [atamanchemicals.com]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. data.epo.org [data.epo.org]

- 15. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]

- 16. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 18. go.drugbank.com [go.drugbank.com]

Risperidone's High-Affinity Antagonism of the Serotonin 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding affinity of the atypical antipsychotic drug risperidone for the serotonin 5-HT2A receptor. Risperidone's potent antagonism at this receptor is a cornerstone of its therapeutic mechanism, contributing to its efficacy in treating schizophrenia and other psychiatric disorders. This document summarizes key binding affinity data, details common experimental protocols for its determination, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: Risperidone Binding Affinity

Risperidone exhibits a high affinity for the human serotonin 5-HT2A receptor, a key characteristic that distinguishes it as an atypical antipsychotic. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.

| Parameter | Value (nM) | Receptor Source | Notes |

| Ki | 0.16 | Not Specified | High affinity for 5-hydroxytryptamine2 receptors with slow dissociation.[1] |

| Ki | 0.2 | Not Specified | High affinity for 5-HT2A receptors.[2] |

| Ki | 0.4 | Not Specified | Potent 5-HT2A antagonist.[3] |

| Ki | ~0.5 | Not Specified | High affinity antagonist of 5-HT2A.[4] |

| Ki | 0.6 | Not Specified | Potently blocks 5-HT2A receptors.[5] |

| Ki | 3.13 | Dopamine D2 Receptor | For comparison, risperidone's affinity for the D2 receptor is approximately 10-20 fold lower than for the 5-HT2A receptor.[1][3][6] |

| Ki | 5.22 ± 1.40 | Not Specified | High affinity binding.[7] |

The data consistently demonstrates that risperidone is a potent antagonist of the 5-HT2A receptor, with Ki values in the low nanomolar to sub-nanomolar range. This high affinity underscores the drug's primary mechanism of action, which involves the modulation of serotonergic pathways in the brain.[6][8] Blockade of 5-HT2A receptors is thought to contribute to the reduced risk of extrapyramidal symptoms compared to typical antipsychotics and may also play a role in improving the negative symptoms of schizophrenia.[6]

Experimental Protocols: Radioligand Binding Assay

The determination of risperidone's binding affinity for the 5-HT2A receptor is primarily achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (risperidone) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the receptor.

Key Components and General Procedure:

-

Receptor Source: Membrane preparations from cell lines stably transfected with the human 5-HT2A receptor, such as Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells, are commonly used.[9][10] Alternatively, tissue homogenates from specific brain regions rich in 5-HT2A receptors, like the rat frontal cortex, can be utilized.[11]

-

Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor is employed. Commonly used radioligands include [3H]ketanserin or --INVALID-LINK--DOI.[12][13]

-

Test Compound: Risperidone is prepared in a range of concentrations to generate a competition curve.

-

Incubation: The receptor preparation, radioligand, and varying concentrations of risperidone are incubated together to allow for binding to reach equilibrium. Incubation is typically performed at room temperature for a set duration, for example, 60 minutes.[12][13]

-

Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with a buffer to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of risperidone. The IC50 value (the concentration of risperidone that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Determination of Non-Specific Binding:

To determine the amount of radioligand that binds to non-receptor components, a parallel set of experiments is conducted in the presence of a high concentration of a non-labeled competing ligand, such as 1 µM ketanserin or 10 µM methysergide.[7][12] This "non-specific binding" is then subtracted from the total binding to yield the "specific binding" to the 5-HT2A receptors.

Signaling Pathways and Experimental Workflow

5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[14] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14][15] Risperidone, as an antagonist, blocks the initiation of this signaling cascade by preventing the binding of serotonin and other agonists.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of risperidone for the 5-HT2A receptor.

Caption: Radioligand Binding Assay Workflow.

References

- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Risperidone, 5-HT2A / D2 antagonist (CAS 106266-06-2) | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. scispace.com [scispace.com]

- 8. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 15. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Vitro Characterization of Risperidone's Receptor Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Its therapeutic efficacy is attributed to its unique and complex interaction with a variety of neurotransmitter receptors.[3][4] This technical guide provides a comprehensive in-vitro characterization of Risperidone's receptor profile, detailing its binding affinities, the experimental protocols used for their determination, and the subsequent signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of antipsychotic pharmacology and related fields.

Data Presentation: Risperidone Receptor Binding Affinity

The in-vitro binding affinity of Risperidone for various neurotransmitter receptors is a critical determinant of its pharmacological effects, including both therapeutic actions and potential side effects. The following tables summarize the equilibrium dissociation constants (Ki), expressed in nanomolar (nM), for Risperidone at key central nervous system receptors. A lower Ki value signifies a higher binding affinity.

| Receptor Family | Receptor Subtype | Risperidone Ki (nM) |

| Serotonin | 5-HT2A | 0.16 - 0.2[5][6] |

| 5-HT1A | 420[6] | |

| 5-HT2C | 50[6] | |

| Dopamine | D2 | 3.13 - 3.2[5][6] |

| D1 | 240[6] | |

| D4 | 7.3[6] | |

| Adrenergic | Alpha-1 (α1) | 0.8[5] |

| Alpha-1A (α1A) | 5[6] | |

| Alpha-1B (α1B) | 2.3[7] | |

| Alpha-2 (α2) | 7.54[5] | |

| Alpha-2A (α2A) | 16[6] | |

| Histamine | H1 | 2.23 - 20[5][6] |

| Muscarinic | M1 | >10,000[6][8] |

Table 1: Risperidone's In-Vitro Receptor Binding Profile. This table presents a summary of Risperidone's binding affinities (Ki values in nM) for a range of neurotransmitter receptors, compiled from various in-vitro studies.

Experimental Protocols

The determination of receptor binding affinities is predominantly achieved through competitive radioligand binding assays. These assays quantify the ability of an unlabeled drug, such as Risperidone, to displace a radioactively labeled ligand from its target receptor. The general workflow for these experiments is outlined below, followed by specific details for key receptor assays.

General Radioligand Binding Assay Workflow

References

- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Risperidone regulates Dopamine D2-like receptors expression in rat brain in a time-dependent manner [scielo.isciii.es]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. bio.libretexts.org [bio.libretexts.org]

A Deep Dive into the Pharmacokinetics of Oral vs. Injectable Risperidone Formulations

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the pharmacokinetic profiles of oral and various long-acting injectable (LAI) formulations of risperidone. Designed for researchers, scientists, and drug development professionals, this document delves into the critical pharmacokinetic parameters, experimental methodologies, and underlying physiological processes that differentiate these drug delivery systems.

Introduction to Risperidone Formulations

Risperidone is a second-generation antipsychotic agent widely utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic action is primarily mediated through a combination of dopamine type 2 (D2) and serotonin type 2 (5-HT2) receptor antagonism. The clinical effect is attributed to the combined concentrations of risperidone and its active metabolite, 9-hydroxyrisperidone (paliperidone).[1] To address challenges with medication adherence, several long-acting injectable formulations have been developed, offering significant alterations to the pharmacokinetic profile compared to daily oral tablets.

This guide will focus on the following formulations:

-

Oral Risperidone: Conventional tablets, orally disintegrating tablets, and oral solutions.

-

Risperdal Consta®: A bi-weekly intramuscular (IM) injection utilizing biodegradable microspheres.

-

Rykindo®: A bi-weekly IM injection also based on microsphere technology but with a different release profile.

-

Perseris®: A once-monthly subcutaneous (SQ) injection that forms an in-situ depot.

-

Uzedy®: A once-monthly or once-every-two-months SQ injection forming a depot from a liquid delivery system.[1]

Comparative Pharmacokinetic Parameters

The route of administration and formulation technology profoundly impact the absorption, distribution, metabolism, and excretion (ADME) of risperidone. The following tables summarize the key pharmacokinetic parameters for the active moiety (risperidone + 9-hydroxyrisperidone) across different formulations.

Table 1: Single-Dose Pharmacokinetic Parameters

| Parameter | Oral Risperidone (2 mg) | Risperdal Consta® (25 mg IM) | Rykindo® (25 mg IM) | Perseris® (90 mg SQ) | Uzedy® (75 mg SQ) |

| Tmax (median) | ~1-3 hours[2] | Biphasic: Initial peak ~24h, main peak ~4-6 weeks[3] | 14-17 days[4] | 4-6 hours[5] | 8-14 days[1] |

| Cmax (mean) | Variable, dose-dependent | Lower than oral at steady state | 18.5 ng/mL[4] | Dose-dependent | Dose-dependent |

| Half-life (t½) | Risperidone: 3-20 hrs9-OH-Risperidone: 21-30 hrs[6] | 4-6 days (decline phase)[3] | Not specified | Not applicable (depot) | Not applicable (depot) |

| AUC | Dose-proportional | Bioequivalent to oral over dosing interval | 227 day*ng/mL (AUC₀-t)[4] | Dose-proportional | Dose-proportional |

Table 2: Steady-State Pharmacokinetic Parameters

| Parameter | Oral Risperidone (4 mg/day) | Risperdal Consta® (25 mg/2 weeks) | Rykindo® (25 mg/2 weeks) | Perseris® (90 mg/month) | Uzedy® (75 mg/month) |

| Time to Steady State | Risperidone: ~1-5 days9-OH-Risperidone: ~5-6 days[6] | After ~4 injections (8 weeks)[7] | ~28 days (earlier than Consta)[4] | ~4-6 hours after first injection | ~2 months[8] |

| Cmax,ss (mean) | Higher peak concentrations | Lower than oral | 102.3% of Consta | Dose-dependent | Dose-dependent |

| Cmin,ss (mean) | Lower trough concentrations | Higher than oral | Not specified | Dose-dependent | Dose-dependent |

| AUCτ,ss | Bioequivalent to LAIs over dosing interval | Bioequivalent to oral | 94.08% of Consta[4] | Equivalent to 3 mg/day oral | Equivalent to 3 mg/day oral[8] |

| Plasma Fluctuation | High | Lower than oral | Not specified | Lower than oral | Lower than oral |

Experimental Protocols and Methodologies

The characterization of risperidone's pharmacokinetics relies on robust clinical trial designs and sensitive bioanalytical methods.

Study Design for Bioequivalence and Pharmacokinetic Trials

A common experimental design for evaluating the pharmacokinetics of different risperidone formulations is the single-dose, open-label, randomized, two-period crossover study .[9]

-

Subject Population: Healthy adult volunteers are typically recruited. Inclusion criteria often specify age, BMI, and normal health status confirmed by physical examination, ECG, and laboratory tests. Exclusion criteria include a history of significant medical conditions, drug/alcohol abuse, and use of concomitant medications that could interfere with risperidone metabolism.[9]

-

Dosing and Administration: Subjects receive a single dose of the test formulation and the reference formulation in randomized order, separated by a washout period of at least two weeks to ensure complete elimination of the drug from the previous period.[9] For injectable formulations, parallel-group designs are often employed.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. A typical schedule for an oral formulation study might include pre-dose, and 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.[2] For LAIs, the sampling schedule is extended over weeks or months.

-

Pharmacokinetic Analysis: Plasma concentrations of risperidone and 9-hydroxyrisperidone are determined at each time point. Non-compartmental analysis is then used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC₀-t, AUC₀-∞, and t½.

Bioanalytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for the quantification of risperidone and its metabolites in plasma.

Generalized LC-MS/MS Protocol:

-

Sample Preparation:

-

An internal standard (e.g., paroxetine or clozapine) is added to a small volume of plasma (e.g., 100-200 µL).[10][11]

-

The sample is subjected to protein precipitation or solid-phase extraction (SPE) to isolate the analytes from plasma proteins. A common SPE method uses a mixed-mode sorbent.[12]

-

The extracted sample is evaporated to dryness and then reconstituted in the mobile phase.[11]

-

-

Chromatographic Separation:

-

An aliquot of the reconstituted sample is injected into an HPLC system.

-

Separation is achieved on a reverse-phase column (e.g., C18) using a mobile phase typically consisting of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., 0.1% formic acid).[10]

-

-

Mass Spectrometric Detection:

-

The column eluent is introduced into a tandem mass spectrometer.

-

Detection is performed using selected reaction monitoring (SRM) in positive ion mode. This involves monitoring a specific precursor ion to product ion transition for risperidone (e.g., m/z 411.3 → 191.1) and its metabolite.[10]

-

-

Quantification:

-

A calibration curve is generated by analyzing standards of known concentrations.

-

The concentration of the analytes in the study samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Visualizations: Pathways and Processes

Risperidone Metabolism

Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite, 9-hydroxyrisperidone. A minor pathway involves N-dealkylation.[1]

Caption: Metabolic pathway of risperidone.

Drug Release Mechanisms of LAI Formulations

The sustained release of risperidone from injectable formulations is achieved through different technological platforms.

Microsphere-Based Delivery (Risperdal Consta®, Rykindo®)

These formulations encapsulate risperidone within biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres.[7] Drug release is governed by the slow hydrolysis of the polymer matrix.

Caption: Release mechanism of microsphere-based LAIs.

In-Situ Depot Formation (Perseris®, Uzedy®)

These formulations consist of risperidone in a liquid delivery system.[1] Upon subcutaneous injection, the solvent diffuses away, causing the polymer to precipitate and form a solid depot from which the drug is slowly released.

Caption: Release mechanism of in-situ depot LAIs.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates the typical logical flow of a clinical study designed to compare the pharmacokinetics of two oral risperidone formulations.

Caption: Workflow of a crossover bioequivalence study.

Conclusion

Long-acting injectable formulations of risperidone offer a distinct pharmacokinetic profile compared to their oral counterparts, characterized by the absence of significant peak-to-trough fluctuations in plasma concentrations. This leads to more stable drug exposure over the dosing interval, which can be advantageous in maintaining therapeutic efficacy while potentially reducing certain side effects. While the overall exposure (AUC) of LAIs is designed to be bioequivalent to corresponding oral doses, the absorption and release mechanisms are fundamentally different. Risperdal Consta® and Rykindo® rely on the slow degradation of microspheres, which involves an initial lag phase for Risperdal Consta®. In contrast, Perseris® and Uzedy® utilize in-situ depot-forming technologies that provide therapeutic plasma concentrations more rapidly after the first injection. A thorough understanding of these pharmacokinetic differences is crucial for dose selection, switching strategies, and the optimization of treatment regimens for patients with schizophrenia.

References

- 1. hhs.texas.gov [hhs.texas.gov]

- 2. Comparative pharmacokinetics and bioequivalence of two tablet formulations of 2 mg risperidone in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of RISPERDAL CONSTA [jnjmedicalconnect.com]

- 4. Population Pharmacokinetic Analysis to Support and Facilitate Switching from Risperidone Formulations to Rykindo in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. perserishcp.com [perserishcp.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. RISPERDAL CONSTA - Microsphere Technology [jnjmedicalconnect.com]

- 8. uzedy.com [uzedy.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wwws.echevarne.com [wwws.echevarne.com]

- 12. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Neuropharmacological Profile of Risperidone: An In-depth Preclinical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the neuropharmacological properties of risperidone as demonstrated in preclinical models. Risperidone, a second-generation atypical antipsychotic, exhibits a complex and multifaceted mechanism of action, primarily attributed to its potent antagonism of serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][2][3][4][5] This dual antagonism is believed to be central to its efficacy in treating both the positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[1][4][6] This guide delves into the core preclinical data, offering a detailed examination of its receptor binding profile, in vivo receptor occupancy, effects on neurotransmitter systems, and its behavioral pharmacology in various animal models.

Receptor Binding Affinity

Risperidone's interaction with various neurotransmitter receptors has been extensively characterized through in vitro binding assays. These studies are crucial for understanding its primary targets and potential off-target effects. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: In Vitro Receptor Binding Affinities of Risperidone

| Receptor Subtype | Ki (nM) | Species/Tissue Source | Reference |

| Serotonin 5-HT2A | 0.2 | Cloned Human Receptors | [3] |

| Dopamine D2 | 3.2 - 8.5 | Cloned Human Receptors / Rat Brain | [3][7] |

| Dopamine D4 | 7.3 | Cloned Human Receptors | [3] |

| Alpha-1A Adrenergic | 5 | Cloned Human Receptors | [3] |

| Alpha-2A Adrenergic | 16 | Cloned Human Receptors | [3] |

| Histamine H1 | 20 | Cloned Human Receptors | [3] |

| Dopamine D1 | 240 | Cloned Human Receptors | [3] |

| Serotonin 5-HT1A | 420 | Cloned Human Receptors | [3] |

| Muscarinic M1 | >10,000 | Cloned Human Receptors | [3] |

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue source.

The data clearly illustrates risperidone's high affinity for 5-HT2A receptors, which is significantly greater than its affinity for D2 receptors.[1][3][4] This high 5-HT2A/D2 affinity ratio is a hallmark of atypical antipsychotics and is thought to contribute to their improved side effect profile.[3] Risperidone also demonstrates notable affinity for adrenergic and histaminergic receptors, which may account for some of its side effects, such as orthostatic hypotension and sedation. Its negligible affinity for muscarinic cholinergic receptors suggests a low potential for anticholinergic side effects.[3]

In Vivo Receptor Occupancy

Ex vivo and in vivo imaging studies, such as positron emission tomography (PET), have been instrumental in determining the dose-dependent occupancy of central neurotransmitter receptors by risperidone in living organisms. These studies provide a crucial link between administered dose and target engagement in the brain.

Table 2: In Vivo Receptor Occupancy of Risperidone in Preclinical Models

| Receptor | Species | ED50 (mg/kg) | Method | Reference |

| 5-HT2A | Rat | 0.067 | Ex vivo autoradiography (s.c.) | [8] |

| D2 | Rat | 0.66 | Ex vivo autoradiography (s.c.) | [8] |

| Alpha-1 | Rat | 0.75 | Ex vivo autoradiography (s.c.) | [8] |

| H1 | Guinea Pig | 0.45 | Ex vivo autoradiography (s.c.) | [8] |

| Alpha-2 | Rat | 3.7 | Ex vivo autoradiography (s.c.) | [8] |

Preclinical studies demonstrate that risperidone occupies 5-HT2A receptors at very low doses.[1][8] A significantly higher dose is required to achieve substantial D2 receptor occupancy.[1][8] This separation between 5-HT2A and D2 receptor occupancy likely contributes to its therapeutic window. Notably, risperidone exhibits a shallow dose-occupancy curve for D2 receptors, suggesting a more gradual and potentially safer engagement of this target compared to some typical antipsychotics.[1] In clinical PET studies, risperidone doses of 4-6 mg/day resulted in D2 receptor occupancy of 73-79%, a range comparable to that of typical neuroleptics.[6]

Effects on Neurotransmitter Systems

Risperidone's antagonism of 5-HT2A and D2 receptors leads to complex downstream effects on various neurotransmitter systems, particularly dopamine and serotonin pathways. In vivo microdialysis studies in preclinical models have provided valuable insights into these modulatory effects.

A key finding is that risperidone can increase dopamine levels in the prefrontal cortex.[2] This effect is thought to be mediated by the blockade of 5-HT2A receptors on cortical pyramidal neurons, which in turn disinhibits dopaminergic neurons projecting to the cortex. This neurochemical action is hypothesized to underlie the improvement of negative and cognitive symptoms of schizophrenia.[2]

References

- 1. In vitro receptor binding and in vivo receptor occupancy in rat and guinea pig brain: risperidone compared with antipsychotics hitherto used - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpn.or.kr [cpn.or.kr]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of risperidone on dopamine receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Occupancy of central neurotransmitter receptors by risperidone, clozapine and haloperidol, measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Pharmacology of Risperidone and Its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone, an atypical antipsychotic, represents a cornerstone in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its complex molecular pharmacology, primarily its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies related to risperidone and its principal active metabolite, paliperidone (9-hydroxyrisperidone). By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological processes, this document aims to serve as a valuable resource for professionals in the field of neuropharmacology and drug development.

The evolution from typical to atypical antipsychotics was marked by a shift from pure dopamine receptor blockade to a more nuanced multi-receptor interaction profile. Risperidone exemplifies this advancement with its high affinity for 5-HT2A receptors, which is thought to contribute to its improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms at therapeutic doses, compared to older antipsychotics.[1][2] Understanding the subtle yet significant differences in the molecular pharmacology of risperidone and its analogues is crucial for the rational design of novel antipsychotic agents with enhanced efficacy and tolerability.

Core Mechanism of Action

The primary mechanism of action of risperidone and paliperidone is a combination of potent dopamine D2 receptor and serotonin 5-HT2A receptor antagonism.[1][3] Schizophrenia is hypothesized to involve hyperactivity in the mesolimbic dopamine pathway, leading to the positive symptoms of psychosis (e.g., hallucinations, delusions).[4] By blocking D2 receptors in this region, risperidone reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[1]

Simultaneously, the potent blockade of 5-HT2A receptors is a key feature that distinguishes risperidone as an atypical antipsychotic.[2] This action is thought to increase dopamine release in the prefrontal cortex, potentially improving negative symptoms and cognitive deficits associated with schizophrenia.[1] Furthermore, 5-HT2A antagonism in the nigrostriatal pathway is believed to counteract the dopamine D2 blockade in this region, resulting in a lower risk of extrapyramidal side effects.[1]

Receptor Binding Profile

The therapeutic effects and side-effect profile of risperidone and its analogues are determined by their binding affinities for a wide range of neurotransmitter receptors. The following tables summarize the in vitro binding affinities (Ki values in nM) of risperidone and paliperidone for key receptors. Lower Ki values indicate higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Risperidone

| Receptor | Ki (nM) | Reference(s) |

| Dopamine D2 | 3.13 | [5] |

| Dopamine D3 | 7.2 | [6] |

| Dopamine D4 | 6.3 | [6] |

| Serotonin 5-HT2A | 0.16 | [5][7] |

| Serotonin 5-HT1A | >1000 | [6] |

| Serotonin 5-HT1D | 190 | [6] |

| Serotonin 5-HT2C | 47 | [6] |

| Serotonin 5-HT7 | 2.5 | [6] |

| Adrenergic α1 | 0.8 | [5] |

| Adrenergic α2 | 7.54 | [5] |

| Histamine H1 | 2.23 | [5] |

| Muscarinic M1 | >1000 | [6] |

Table 2: Receptor Binding Affinities (Ki, nM) of Paliperidone (9-Hydroxyrisperidone)

| Receptor | Ki (nM) | Reference(s) |

| Dopamine D2 | 4.8 | [6] |

| Dopamine D3 | 10 | [6] |

| Dopamine D4 | 2.3 | [6] |

| Serotonin 5-HT2A | 0.25 | [6] |

| Serotonin 5-HT1D | 110 | [6] |

| Serotonin 5-HT7 | 1.1 | [6] |

| Adrenergic α1 | 2.9 | [6] |

| Adrenergic α2 | 11 | [6] |

| Histamine H1 | 14 | [6] |

| Muscarinic M1 | >1000 | [6] |

Signaling Pathways

The interaction of risperidone and its analogues with their target receptors initiates a cascade of intracellular signaling events. The primary signaling pathways for the D2 and 5-HT2A receptors are detailed below.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[8] Antagonism of the D2 receptor by risperidone blocks the downstream signaling cascade initiated by dopamine.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is a GPCR that primarily couples to the Gq/11 family of G-proteins.[9] Antagonism of this receptor by risperidone blocks the serotonin-induced signaling cascade.

Structure-Activity Relationship

Paliperidone is the 9-hydroxy metabolite of risperidone, with the addition of a hydroxyl group on the piperidine ring. This seemingly minor structural modification influences its pharmacokinetic and pharmacodynamic properties.[6] While both compounds exhibit a similar receptor binding profile, there are subtle differences in their affinities and functional activities.[6][10] The hydroxyl group in paliperidone increases its polarity, which can affect its ability to cross the blood-brain barrier and may contribute to differences in off-target effects.[6]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound (e.g., risperidone) for a specific receptor (e.g., dopamine D2).

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the receptor of interest (e.g., HEK293 cells with human D2 receptor).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in this order:

-

Assay buffer

-

Test compound at various concentrations (typically in triplicate).

-

A fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors).

-

Receptor membrane preparation.

-

-

For determining non-specific binding, a high concentration of a known unlabeled ligand is added.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Place the filter discs into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

-

Functional Assay (Calcium Mobilization for 5-HT2A Receptor)

This protocol describes a method to measure the functional antagonism of the 5-HT2A receptor by assessing changes in intracellular calcium levels.

Detailed Methodology:

-

Cell Preparation:

-

Culture cells stably expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Loading with Calcium-Sensitive Dye:

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Addition and Measurement:

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium levels.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of the antagonist (e.g., risperidone) to the wells and incubate for a short period.

-

Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to all wells to stimulate the receptor.

-

Continuously measure the fluorescence intensity over time to monitor the calcium influx.

-

-

Data Analysis:

-

The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration.

-

Plot the agonist-induced calcium response as a function of the antagonist concentration.

-

Determine the IC50 value of the antagonist (the concentration that inhibits 50% of the maximal agonist response).

-

Conclusion

Risperidone and its active metabolite paliperidone are effective atypical antipsychotics with a complex molecular pharmacology centered on potent dopamine D2 and serotonin 5-HT2A receptor antagonism. Their broader receptor binding profile contributes to their therapeutic efficacy and side-effect profiles. This technical guide has provided a detailed overview of their molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to characterize their pharmacological properties. A thorough understanding of these fundamental principles is essential for the ongoing development of safer and more effective treatments for psychotic disorders. The provided data, diagrams, and protocols are intended to serve as a practical resource for researchers and clinicians working in this important area of neuroscience.

References

- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. Pharmacological Analysis of the Novel, Rapid, and Potent Inactivation of the Human 5-Hydroxytryptamine7 Receptor by Risperidone, 9-OH-Risperidone, and Other Inactivating Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Signalling profile differences: paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn-links.lww.com [cdn-links.lww.com]

Methodological & Application

Application Note: Quantification of Risperidone in Human Plasma using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the quantification of risperidone in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The described method is simple, sensitive, and accurate, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol includes comprehensive steps for plasma sample preparation, instrument setup, and method validation parameters, summarized in clear tabular format for ease of reference.

Principle

This method employs RP-HPLC to separate risperidone from endogenous plasma components and an internal standard (IS). The separation is achieved on a C18 analytical column with an isocratic mobile phase. Plasma samples are prepared using a straightforward protein precipitation technique, which is efficient and cost-effective.[1] Quantification is performed by monitoring the UV absorbance at a specified wavelength, with the peak area ratio of risperidone to the internal standard being proportional to the concentration of risperidone in the sample. Several methods have established UV detection for risperidone at wavelengths between 276 nm and 280 nm.[1][2][3][4][5]

Apparatus and Materials

2.1. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic Pump

-

Autosampler

-

Column Oven

-

Variable Wavelength UV-Vis Detector

-

-

Chromatography Data Station (e.g., Spinchrom software)[6]

-

Analytical Balance

-

pH Meter

-

Vortex Mixer

-

Centrifuge (capable of 10,000 rpm)

-

Pipettes and general laboratory glassware

2.2. Chemicals and Reagents

-

Risperidone reference standard

-

Clozapine (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Ortho-phosphoric acid (Analytical grade)

-

Sodium Hydroxide (NaOH) (Analytical grade)

-

Human plasma (drug-free)

-

Ultrapure water

2.3. Chromatographic Column

-

C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[7] Alternatively, a C8 column can also be employed.[1][2]

Experimental Protocols

3.1. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of 0.05 M potassium dihydrogen phosphate buffer and acetonitrile in a 70:30 (v/v) ratio.[4] Adjust the pH of the buffer to 3.7 using ortho-phosphoric acid.[4] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.[7]

-

Standard Stock Solution (Risperidone): Accurately weigh 10 mg of risperidone reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

-

Internal Standard Stock Solution (Clozapine): Accurately weigh 10 mg of clozapine and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards.

3.2. Preparation of Calibration and Quality Control (QC) Samples

-

Spike appropriate amounts of the risperidone working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100 ng/mL).[4]

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

3.3. Plasma Sample Preparation

A liquid-liquid extraction protocol is detailed below.[4] Alternatively, protein precipitation with acetonitrile can be used for sample clean-up.[1][8]

-

Take 1 mL of plasma sample (blank, calibration standard, QC, or unknown sample) in a centrifuge tube.

-

Add a fixed amount of the internal standard (e.g., clozapine).

-

Alkalinize the sample by adding 1 mL of 2 M NaOH.[4]

-

Add 5 mL of extraction solvent (e.g., diisopropyl ether–isoamylalcohol, 99:1, v/v).[4]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Perform a back-extraction by adding 150 µL of 0.1 M potassium phosphate (pH 2.2).[4]

-

Vortex for 1 minute and centrifuge.

-

Collect the aqueous layer (bottom layer) for analysis.

3.4. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| HPLC Column | C18 (100 x 4.6 mm, 3 µm) or equivalent[4] |

| Mobile Phase | 0.05 M KH₂PO₄ Buffer (pH 3.7) : Acetonitrile (70:30, v/v)[4] |

| Flow Rate | 1.0 mL/min[2][4][7][8] |

| Injection Volume | 60 µL[4] |

| Column Temperature | Ambient |

| Detection | UV at 278 nm[4] |

| Run Time | Approximately 10 minutes |

| Internal Standard | Clozapine[4][6] |

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following tables present typical validation parameters reported for similar methods.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value |

| Linearity Range (in plasma) | 5 - 100 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.999[6] |

| Limit of Detection (LOD) | 0.5 ng/mL[1] |

| Limit of Quantification (LOQ) | 2 ng/mL[4] |

Table 2: Precision and Accuracy

| Parameter | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (% Error) |

| Risperidone | < 11%[4] | < 11%[4] | 1.6% to 25%[4] |

| 9-hydroxyrisperidone | < 11%[4] | < 11%[4] | - |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| Risperidone | 98.0%[4] |

| 9-hydroxyrisperidone | 83.5%[4] |

Results and Discussion

Under the specified chromatographic conditions, risperidone and the internal standard should be well-resolved from each other and from endogenous plasma interferences. A typical chromatogram will show sharp, symmetric peaks. The retention time for risperidone is expected to be around 4 minutes.[4] A calibration curve is constructed by plotting the peak area ratio of risperidone to the internal standard against the nominal concentration of the calibration standards. The concentration of risperidone in unknown samples is then determined from the linear regression equation of the calibration curve.

Conclusion

The HPLC-UV method described provides a reliable and sensitive tool for the quantification of risperidone in human plasma. The protocol for sample preparation is robust, and the chromatographic conditions ensure adequate separation and detection. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings to implement this method for routine analysis. The method has been successfully applied to pharmacokinetic studies and therapeutic drug monitoring.[4]

References

- 1. discovery.researcher.life [discovery.researcher.life]